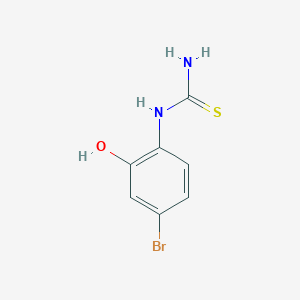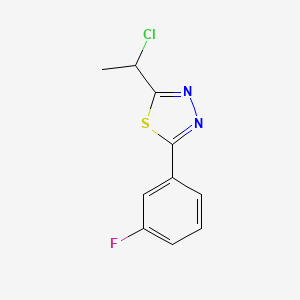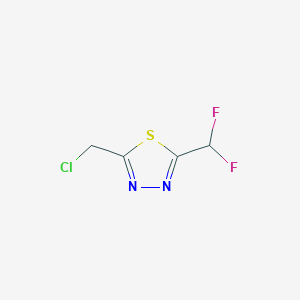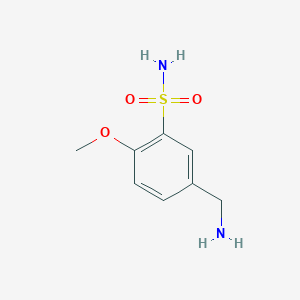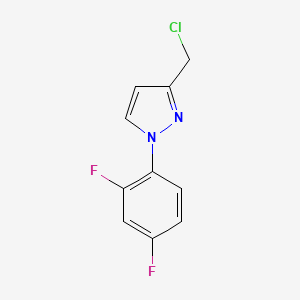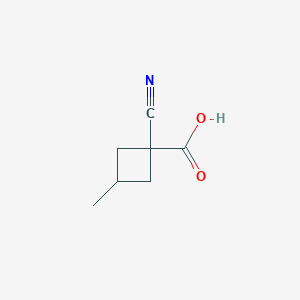
2-(3-Cyano-5-fluorophenyl)-2-methylpropanoic acid
Overview
Description
3-Cyano-5-fluorophenylboronic acid is an organic compound with the molecular formula C7H5BFNO2 . It is a white crystal powder .
Molecular Structure Analysis
The molecular structure of 3-Cyano-5-fluorophenylboronic acid consists of a phenyl ring which is substituted with a cyano group at the 3rd position and a fluorine atom at the 5th position .Physical And Chemical Properties Analysis
The molecular weight of 3-Cyano-5-fluorophenylboronic acid is 164.930 Da . It has a density of 1.4±0.1 g/cm3 . The boiling point is 383.8±52.0 °C at 760 mmHg .Scientific Research Applications
Cross-Coupling Reactions
The use of nitrile templates in cross-coupling reactions, as illustrated by the arylation and methylation of 3-phenylpropanoic acid derivatives, highlights a significant application in organic synthesis. This approach, leveraging a U-shaped template and mono-protected amino acid ligands, enables selective modification of C–H bonds, thereby contributing to the advancement of complex molecular constructions (Wan et al., 2013).
Enantiomer Resolution and Absolute Configuration Determination
The resolution of nonsteroidal antiandrogens through chromatographic techniques and the subsequent determination of their absolute configurations exemplify the critical role of chiral chemistry in drug development. This process, which involves the separation of enantiomers and the establishment of their stereochemical properties, is essential for understanding the pharmacological profiles of chiral drugs (Tucker & Chesterson, 1988).
Synthesis of Stereochemically Defined Compounds
The resolution of racemic mixtures and the assignment of absolute configurations to stereochemically complex molecules are fundamental aspects of synthetic chemistry. These techniques enable the preparation of compounds with defined stereochemistry, which is crucial for their biological activity and interaction with chiral biological targets (Drewes et al., 1992).
Anti-inflammatory Activity Studies
Research into β-hydroxy-β-arylpropanoic acids has shown significant anti-inflammatory properties, comparable to those of established NSAIDs like ibuprofen. This research not only contributes to the development of new therapeutic agents but also enhances our understanding of the molecular mechanisms underlying anti-inflammatory activity (Dilber et al., 2008).
GPR40 Agonists for Diabetes Treatment
The discovery of phenylpropanoic acid derivatives as GPR40 agonists highlights the potential for developing new treatments for type 2 diabetes. These compounds, by modulating GPR40 activity, offer a promising approach to enhance insulin secretion and improve glucose homeostasis, illustrating the therapeutic potential of targeting GPCRs in metabolic diseases (Mikami et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO2/c1-11(2,10(14)15)8-3-7(6-13)4-9(12)5-8/h3-5H,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLBRIENUPFYVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)C#N)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1314656-42-2 | |
| Record name | 2-(3-cyano-5-fluorophenyl)-2-methylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Sulfanyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B1528444.png)
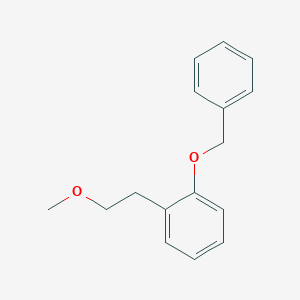
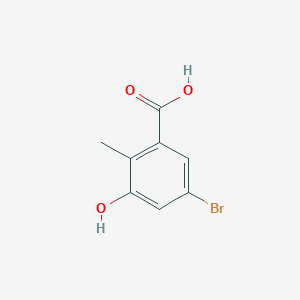

![6-Benzyl 1-ethyl 6-azaspiro[2.5]octane-1,6-dicarboxylate](/img/structure/B1528452.png)
